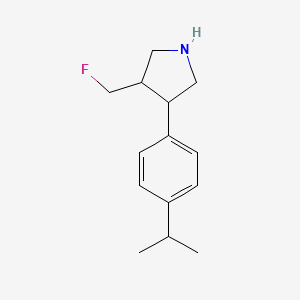
3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine
Descripción general
Descripción
3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C14H20FN and its molecular weight is 221.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H18FN
- Molecular Weight : 235.30 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating it may inhibit cell proliferation.
- Neurological Effects : The compound's interaction with neurotransmitter systems has been explored, suggesting potential applications in treating neurological disorders.
The biological activity of this compound is believed to involve:
- Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Enzymatic Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the compound's efficacy. Key findings include:
- Substituent Effects : Variations in the isopropyl group and fluoromethyl position significantly impact biological activity. For instance, modifications in the phenyl ring can enhance receptor binding affinity or alter metabolic stability.
- Chirality Considerations : The presence of chiral centers in the pyrrolidine ring influences the compound's pharmacodynamics, with different enantiomers exhibiting varying potencies.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition against E. coli | |
| Anticancer | Reduced proliferation in cancer cells | |
| Neurological Effects | Potential modulation of neurotransmitters |
Structure-Activity Relationship Findings
| Compound Variation | Activity Change | Notes |
|---|---|---|
| Fluorine Substitution | Enhanced potency | Increased lipophilicity |
| Isopropyl Modification | Altered receptor affinity | Varies with steric hindrance |
| Chirality | Different potencies | (R) and (S) forms show distinct effects |
Case Studies
-
Anticancer Activity Study :
A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The IC50 values were reported at concentrations lower than many existing chemotherapeutics, suggesting a strong potential for further development. -
Antimicrobial Efficacy Evaluation :
In vitro testing against various pathogens revealed that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Propiedades
IUPAC Name |
3-(fluoromethyl)-4-(4-propan-2-ylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-10(2)11-3-5-12(6-4-11)14-9-16-8-13(14)7-15/h3-6,10,13-14,16H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBGWKFCVPKACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















